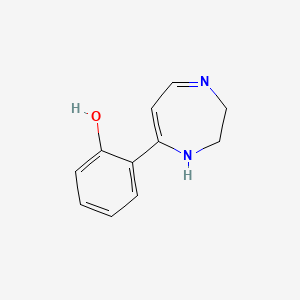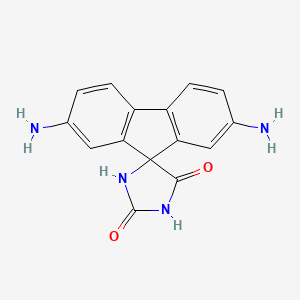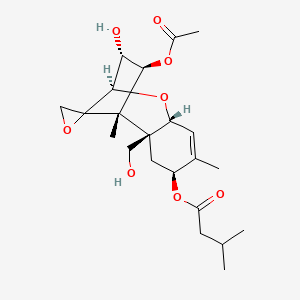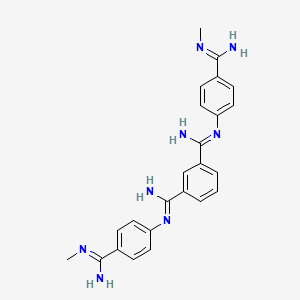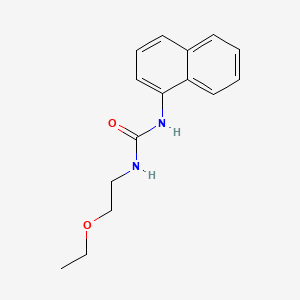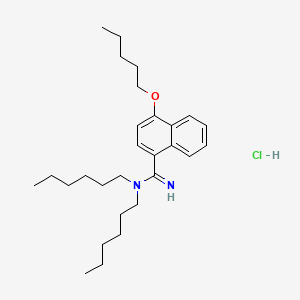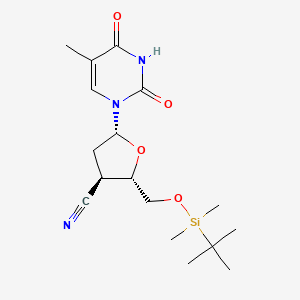
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the second position, a diethylamino group at the sixth position, and a carboxylic acid group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 6-(diethylamino)pyridine-4-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst such as sulfuric acid to form esters.
Amidation: The carboxylic acid group can react with amines to form amides, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Esterification: Alcohols (e.g., methanol, ethanol) and a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
Amidation: Amines (e.g., aniline, benzylamine) and coupling agents (e.g., DCC) in solvents like dichloromethane or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Esterification: Ester derivatives of this compound.
Amidation: Amide derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to modulation of their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(dimethylamino)pyridine-4-carboxylic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
2,6-Dichloropyridine-4-carboxylic acid: Contains two chlorine atoms at positions 2 and 6 instead of a diethylamino group.
2,6-Pyridinedicarbonyl dichloride: Contains two carboxylic acid groups at positions 2 and 6 instead of a diethylamino group.
Uniqueness
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid is unique due to the presence of both a diethylamino group and a carboxylic acid group on the pyridine ring
Eigenschaften
CAS-Nummer |
6313-57-1 |
|---|---|
Molekularformel |
C10H13ClN2O2 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
2-chloro-6-(diethylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-13(4-2)9-6-7(10(14)15)5-8(11)12-9/h5-6H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
TVEGGFIPLKNNDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=CC(=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




